molecular formula C15H17ClN2O3S2 B12202379 N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12202379
M. Wt: 372.9 g/mol
InChI Key: ULZMFLOMHBUJAE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a bicyclic sulfone-containing heterocyclic compound with a fused thieno[3,4-d][1,3]thiazole core. The molecule features a 4-chlorophenyl substituent at position 3 and a butanamide group attached via an imine linkage (Z-configuration). The sulfone moiety (5,5-dioxide) introduces strong electron-withdrawing characteristics, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H17ClN2O3S2/c1-2-3-14(19)17-15-18(11-6-4-10(16)5-7-11)12-8-23(20,21)9-13(12)22-15/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

ULZMFLOMHBUJAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Name Core Structure Key Substituents Functional Groups Present Reference
N-[(2Z)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide Thieno[3,4-d][1,3]thiazole 4-Chlorophenyl, butanamide (Z-configuration) Sulfone, amide, imine N/A
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Phenyl, acetylpyridinyl, benzamide Amide, ketone, imine
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano Cyano, ketone, imine, furan
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) 1,3,4-Thiadiazole 3-Chlorophenyl, dimethylamino-acryloyl, benzamide Amide, enone, imine

Key Observations :

  • Sulfone vs.
  • Substituent Effects : The 4-chlorophenyl group in the target compound contributes to steric bulk and electron withdrawal, similar to the 3-chlorophenyl group in compound 4h .

Key Observations :

  • Imine Formation: The target compound’s Z-configuration imine linkage is analogous to the imine bonds in 8a and 4h, synthesized via enaminone intermediates .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound Name IR (C=O/S=O) cm⁻¹ ^1^H-NMR Key Signals (DMSO-d6) Molecular Weight Reference
This compound ~1150–1300 (S=O), ~1650 (C=O) δ 7.3–7.6 (Ar-H, 4-chlorophenyl), δ 2.3–2.5 (butanamide CH2) ~425 (estimated) N/A
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1679, 1605 (2C=O) δ 2.49 (CH3), δ 7.47–7.72 (Ar-H) 414.49
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 1719, 1611 (2C=O), 2209 (CN) δ 2.24 (CH3), δ 7.41 (Ar-H), δ 8.01 (=CH) 403.45
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) 1690, 1638 (2C=O) δ 7.36–7.72 (Ar-H), δ 3.2–3.5 (dimethylamino) ~392 (estimated)

Key Observations :

  • Sulfone vs. Carbonyl IR Signals : The target compound’s sulfone group produces distinct S=O stretches (~1150–1300 cm⁻¹), absent in carbonyl-rich analogs like 8a or 11b .
  • Aromatic Proton Environments : The 4-chlorophenyl group in the target compound would show deshielded aromatic protons near δ 7.3–7.6, comparable to phenyl signals in 8a and 4h .

Biological Activity

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno-thiazole ring system and various functional groups that may confer diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H17ClN2O3S2C_{15}H_{17}ClN_{2}O_{3}S_{2} with a molecular weight of approximately 372.9 g/mol. The compound's structure is characterized by:

  • A thieno-thiazole core that is known for its biological activity.
  • A chlorophenyl substituent that may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains. For example, compounds similar to this compound have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. Studies have demonstrated that related compounds possess strong inhibitory effects on these enzymes, which are crucial in various physiological processes .

The biological mechanisms underlying the activity of this compound are not fully elucidated but can be inferred from studies on similar compounds:

  • Binding Interactions : Molecular docking studies suggest that the compound may interact with specific amino acids in target proteins, influencing their activity .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated in future studies.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated antibacterial activity against Bacillus subtilis with an IC50 value comparable to standard antibiotics .
Study 2Found significant inhibition of urease in vitro, indicating potential for treating urea-related conditions .
Study 3Explored docking interactions revealing favorable binding affinities with AChE .

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